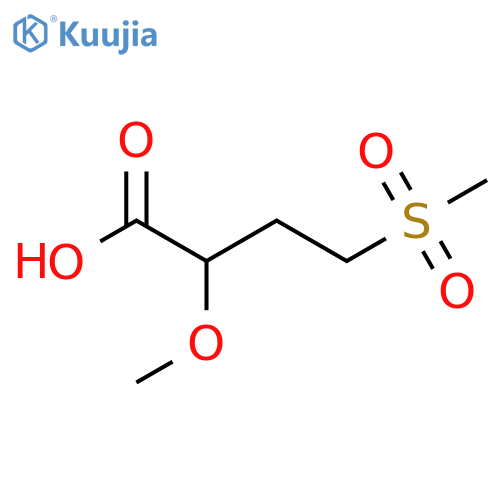

Cas no 2353715-65-6 (4-Methanesulfonyl-2-methoxybutanoic acid)

2353715-65-6 structure

商品名:4-Methanesulfonyl-2-methoxybutanoic acid

CAS番号:2353715-65-6

MF:C6H12O5S

メガワット:196.221481323242

CID:5326900

4-Methanesulfonyl-2-methoxybutanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-methanesulfonyl-2-methoxybutanoic acid

- Z3378119883

- 4-Methanesulfonyl-2-methoxybutanoic acid

-

- インチ: 1S/C6H12O5S/c1-11-5(6(7)8)3-4-12(2,9)10/h5H,3-4H2,1-2H3,(H,7,8)

- InChIKey: CVROQCLSIPSAQP-UHFFFAOYSA-N

- ほほえんだ: S(C)(CCC(C(=O)O)OC)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 5

- 複雑さ: 237

- 疎水性パラメータ計算基準値(XlogP): -0.6

- トポロジー分子極性表面積: 89

4-Methanesulfonyl-2-methoxybutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6734409-2.5g |

4-methanesulfonyl-2-methoxybutanoic acid |

2353715-65-6 | 95.0% | 2.5g |

$1202.0 | 2025-02-19 | |

| Enamine | EN300-6734409-1.0g |

4-methanesulfonyl-2-methoxybutanoic acid |

2353715-65-6 | 95.0% | 1.0g |

$614.0 | 2025-02-19 | |

| 1PlusChem | 1P0284CN-2.5g |

4-methanesulfonyl-2-methoxybutanoic acid |

2353715-65-6 | 95% | 2.5g |

$1548.00 | 2024-05-23 | |

| Aaron | AR0284KZ-500mg |

4-methanesulfonyl-2-methoxybutanoic acid |

2353715-65-6 | 95% | 500mg |

$685.00 | 2025-02-15 | |

| Aaron | AR0284KZ-50mg |

4-methanesulfonyl-2-methoxybutanoic acid |

2353715-65-6 | 95% | 50mg |

$211.00 | 2025-02-15 | |

| Enamine | EN300-6734409-10.0g |

4-methanesulfonyl-2-methoxybutanoic acid |

2353715-65-6 | 95.0% | 10.0g |

$2638.0 | 2025-02-19 | |

| Enamine | EN300-6734409-0.5g |

4-methanesulfonyl-2-methoxybutanoic acid |

2353715-65-6 | 95.0% | 0.5g |

$480.0 | 2025-02-19 | |

| Enamine | EN300-6734409-0.25g |

4-methanesulfonyl-2-methoxybutanoic acid |

2353715-65-6 | 95.0% | 0.25g |

$289.0 | 2025-02-19 | |

| Enamine | EN300-6734409-0.1g |

4-methanesulfonyl-2-methoxybutanoic acid |

2353715-65-6 | 95.0% | 0.1g |

$202.0 | 2025-02-19 | |

| Aaron | AR0284KZ-5g |

4-methanesulfonyl-2-methoxybutanoic acid |

2353715-65-6 | 95% | 5g |

$2472.00 | 2023-12-15 |

4-Methanesulfonyl-2-methoxybutanoic acid 関連文献

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

2353715-65-6 (4-Methanesulfonyl-2-methoxybutanoic acid) 関連製品

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量